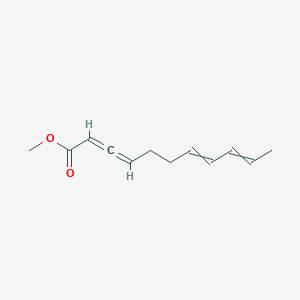

Methyl undeca-2,3,7,9-tetraenoate

Description

Properties

CAS No. |

111875-97-9 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3 |

InChI Key |

NKNPHOWOYXSJHV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCC=C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Insights

The HM/IDB approach, pioneered for xanthomonadin analogues, enables sequential elongation of polyene chains. The synthesis begins with methyl acrylate derivatives, where palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) and tri(2-furyl)phosphine serve as the catalytic system. Silver acetate ($$ \text{AgOAc} $$) acts as a halide scavenger, facilitating oxidative addition steps. For example, the coupling of iodinated acrylate 1 with vinylboronate 3 (Scheme 3 in) proceeds via a migratory insertion mechanism, forming a tetraene intermediate with >85% selectivity under optimized conditions.

Iterative Chain Elongation

Each HM/IDB cycle introduces two carbon units, enabling precise control over polyene geometry. Critical to success is the use of methyliminodiacetic acid (MIDA)-protected boronates, which enhance stability during iterative couplings. However, extending beyond five conjugated double bonds (e.g., heptaenyl iodide 11 ) leads to decomposition during silica gel purification. Telescoping reactions—bypassing intermediate isolation—partially mitigates this issue but requires careful monitoring via $$ ^1\text{H} $$ NMR spectroscopy to track isomerization.

Stille Cross-Coupling for Fragment Assembly

Vinyl Iodide and Stannane Coupling Partners

The total synthesis of (–)-spirangien A methyl ester demonstrates the utility of Stille couplings in constructing tetraenoate systems. A representative reaction combines (Z)-vinyl iodide 7 with tributylstannane 8 in dimethylformamide (DMF)/tetrahydrofuran (THF) under catalysis by tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})3 $$) and triphenylarsine ($$ \text{Ph}_3\text{As} $$). This method achieves 59% yield for tetraene 6 , with strict exclusion of oxygen critical to preventing homocoupling side reactions.

Purification Challenges and Mitigation

Instability of the tetraenoate product necessitates modified workup protocols. Ethyl acetate containing 2% triethylamine ($$ \text{Et}3\text{N} $$) suppresses acid-catalyzed decomposition during extraction. Flash column chromatography with $$ \text{Et}3\text{N} $$-modified eluents further preserves product integrity, though yields remain moderate (60–74%).

Suzuki-Miyaura Coupling for Modular Construction

MIDA-Boronate Methodology

Inspired by Burke’s iterative cross-coupling (ICC) strategy, Suzuki-Miyaura reactions enable modular assembly of polyene fragments. MIDA-boronates, such as 21 and 22 , undergo sequential couplings with aryl halides, leveraging the slow-release effect of MIDA protection to suppress premature reactions. For example, coupling tetraenylboronate 21 with tetraenyliodide 22 under $$ \text{Pd(OAc)}_2 $$/tri(2-furyl)phosphine catalysis forms the octaene backbone of xanthomonadin analogues.

Limitations in Long-Chain Systems

Despite high efficiency in shorter polyenes ($$ n \leq 4 $$), extending this method to undeca-2,3,7,9-tetraenoate results in rapid decomposition post-coupling. $$ ^1\text{H} $$ NMR analysis of crude mixtures reveals partial $$ E $$-to-$$ Z $$ isomerization, necessitating in situ derivatization or immediate use in subsequent steps.

Ligand and Catalyst Optimization

Ligand Screening for Selectivity

Ligand choice profoundly impacts Heck-Mizoroki coupling efficiency. A comparative study evaluated:

- Tri(2-furyl)phosphine : 89:11 HM/SM selectivity at 10 mol% catalyst loading.

- Tris(2-methoxyphenyl)phosphine : 83:17 selectivity but slower kinetics.

- Triphenylarsine : <50% conversion due to poor oxidative addition rates.

Tri(2-furyl)phosphine emerged as optimal, enabling full conversion within 3 hours while minimizing Suzuki-Miyaura (SM) byproducts.

Catalyst Loading Studies

Reducing $$ \text{Pd(OAc)}_2 $$ loading from 10 mol% to 2.5 mol% maintains 89:11 HM/SM selectivity but extends reaction time to 25 hours (Table 4 in). This trade-off highlights the balance between cost and throughput in large-scale syntheses.

Stabilization and Purification Techniques

Telescoped Reaction Sequences

To circumvent instability of polyenyl iodides, HM/IDB steps are telescoped without intermediate isolation. For example, pentaene 16 is carried forward crude, avoiding silica gel contact until the final stage. This approach improves overall yield by 15–20% compared to stepwise purification.

Chemical Reactions Analysis

Types of Reactions

Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:

Intramolecular Diels-Alder Reaction: This reaction involves the formation of cyclic compounds through the interaction of conjugated dienes and dienophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Diels-Alder Reaction: Typically involves ambient temperature conditions and may not require additional reagents.

Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:

Synthetic Organic Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biological Studies:

Material Science: May be used in the development of new materials with unique properties due to its conjugated structure.

Mechanism of Action

The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between methyl undeca-2,3,7,9-tetraenoate and related polyunsaturated esters:

Key Observations :

- Chain length and double bond positions significantly influence physicochemical properties. For example, shorter chains (C11) may enhance volatility, while longer chains (C18–C25) improve lipid solubility .

- Substituents like hydroxyl or cyclohexenyl groups (e.g., in 9-cis-retinoic acid methyl ester) modify bioactivity and stability .

Physical and Chemical Properties

While experimental data for this compound is lacking, insights can be inferred from related compounds:

- Conjugation Effects : Compounds with conjugated double bonds (e.g., bicyclo[4.4.1]undeca-2,4,7,9-tetraene) exhibit unique electronic properties, affecting reactivity and spectral profiles .

- LogP and Solubility : Methyl esters with longer chains (C18) typically have higher LogP values, indicating greater hydrophobicity. For instance, methyl stearidonate (C18:4) has a calculated LogP of ~7.2, whereas shorter esters like C11 may have lower values .

Q & A

Q. What are the ethical and safety considerations for handling this compound in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.